molecular formula C24H26N2O2 B5972734 (2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone

(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone

Cat. No.: B5972734
M. Wt: 374.5 g/mol
InChI Key: BABFDAUCZZZFHZ-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a quinoline moiety attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dimethylphenyl group. The final step involves the formation of the morpholine ring and its subsequent substitution with dimethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, resulting in alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl groups on the morpholine ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoline N-oxide derivatives, while reduction reactions produce alcohol derivatives.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

(2,6-Dimethylmorpholin-4-yl)[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a quinoline moiety, which may contribute to its potential therapeutic applications and interactions with biological targets.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-15-9-10-19(11-16(15)2)23-12-21(20-7-5-6-8-22(20)25-23)24(27)26-13-17(3)28-18(4)14-26/h5-12,17-18H,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABFDAUCZZZFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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